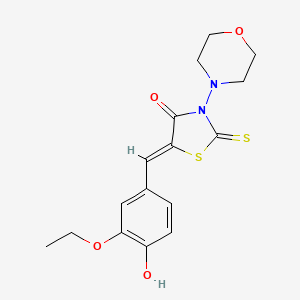

(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンは、チアゾリジンオン系に属する合成有機化合物です。 これらの化合物は、抗菌作用、抗炎症作用、抗がん作用など、さまざまな生物活性を有することで知られています。 この化合物の独特の構造は、チアゾリジンオンコアにさまざまな官能基が結合したものであり、医薬品化学における興味の対象となっています。

製法

合成経路と反応条件

(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンの合成は、一般的に、適切なアルデヒドとチアゾリジンオン誘導体の縮合によって行われます。 反応条件には、多くの場合、以下が含まれます。

溶媒: 一般的な溶媒としては、エタノール、メタノール、またはアセトニトリルが使用されます。

触媒: p-トルエンスルホン酸または水酸化ナトリウムなどの酸性または塩基性触媒。

温度: 反応は通常、60°Cから120°Cの範囲の高温で行われます。

時間: 反応時間は、数時間から一晩までさまざまです。

工業的生産方法

このような化合物の工業的生産方法は、収率と純度を高めるために、連続フロー合成技術を用いる場合があります。 これらの方法は、反応パラメーターを正確に制御するために、自動化されたシステムを使用することがよくあります。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes with thiazolidinone derivatives. The reaction conditions often include:

Solvent: Common solvents used are ethanol, methanol, or acetonitrile.

Catalysts: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Temperature: Reactions are usually carried out at elevated temperatures ranging from 60°C to 120°C.

Time: Reaction times can vary from a few hours to overnight.

Industrial Production Methods

Industrial production methods for such compounds may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely.

化学反応の分析

反応の種類

(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンは、以下を含むさまざまな化学反応を起こす可能性があります。

酸化: 過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用します。

置換: ハロゲン化物やその他の反応性基との求核置換反応または求電子置換反応。

一般的な試薬と条件

酸化: 酢酸中の過酸化水素、水中の過マンガン酸カリウム。

還元: エタノール中の水素化ホウ素ナトリウム、エーテル中の水素化リチウムアルミニウム。

置換: 炭酸カリウムなどの塩基の存在下でのハロゲン化アルキル。

主な生成物

これらの反応によって生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化によって対応するスルホキシドまたはスルホンが生成される場合があり、還元によってアルコールまたはアミンが生成される可能性があります。

科学研究への応用

化学

化学において、(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンは、より複雑な分子のビルディングブロックとしての可能性について研究されています。 その反応性と官能基は、有機合成における汎用性の高い中間体となっています。

生物学

生物学的に、この化合物は、その抗菌作用と抗がん作用について調査されています。 研究により、チアゾリジンオン誘導体は、さまざまな細菌や真菌株の増殖を阻害することが示されており、癌細胞株に対して細胞毒性を示すことも示されています。

医学

医学において、この化合物の抗炎症作用と抗酸化作用は特に注目されています。 研究者たちは、炎症性疾患や酸化ストレス関連疾患の治療薬としての可能性を探求しています。

産業

工業的に、(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンは、特定の特性を持つ新しい医薬品、農薬、材料の開発に使用される可能性があります。

科学的研究の応用

Chemistry

In chemistry, (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its antimicrobial and anticancer properties. Studies have shown that thiazolidinone derivatives can inhibit the growth of various bacterial and fungal strains, as well as exhibit cytotoxic effects against cancer cell lines.

Medicine

In medicine, the compound’s anti-inflammatory and antioxidant activities are of particular interest. Researchers are exploring its potential as a therapeutic agent for treating inflammatory diseases and oxidative stress-related conditions.

Industry

Industrially, this compound may be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

作用機序

(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンの作用機序には、さまざまな分子標的との相互作用が含まれます。 これらには、以下が含まれます。

酵素: 微生物の増殖や癌細胞の増殖に関与する主要な酵素の阻害。

受容体: 抗炎症作用または抗酸化作用を発揮するための受容体活性の調節。

経路: 細胞生存、アポトーシス、または免疫応答を調節するシグナル伝達経路への干渉。

類似の化合物との比較

類似の化合物

- (5Z)-5-(4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オン

- (5Z)-5-(3-メトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オン

- (5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(ピペリジン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オン

独自性

(5Z)-5-(3-エトキシ-4-ヒドロキシベンジリデン)-3-(モルホリン-4-イル)-2-チオキソ-1,3-チアゾリジン-4-オンの独自性は、その特定の官能基にあり、これにより、独特の化学反応性と生物活性が付与されています。 ベンジリデン部分の、エトキシ基とヒドロキシ基の存在と、チアゾリジンオン環のモルホリニル基とチオキソ基は、類似の化合物と比較して、その独特の特性に貢献しています。

類似化合物との比較

Similar Compounds

- (5Z)-5-(4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-5-(3-methoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

- (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(piperidin-4-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-(morpholin-4-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethoxy and hydroxy groups on the benzylidene moiety, along with the morpholinyl and thioxo groups on the thiazolidinone ring, contribute to its unique properties compared to similar compounds.

特性

分子式 |

C16H18N2O4S2 |

|---|---|

分子量 |

366.5 g/mol |

IUPAC名 |

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-morpholin-4-yl-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C16H18N2O4S2/c1-2-22-13-9-11(3-4-12(13)19)10-14-15(20)18(16(23)24-14)17-5-7-21-8-6-17/h3-4,9-10,19H,2,5-8H2,1H3/b14-10- |

InChIキー |

IPLCOYXVSNKWPT-UVTDQMKNSA-N |

異性体SMILES |

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)N3CCOCC3)O |

正規SMILES |

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)N3CCOCC3)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12131553.png)

![(5Z)-5-(naphthalen-1-ylmethylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12131554.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12131556.png)

![3-Cyclopentyl-5-[(4-octyloxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12131563.png)

![1-Bromo-4-[2-(4-methylindolo[2,3-b]quinoxalin-5-yl)ethoxy]benzene](/img/structure/B12131567.png)

![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dichlorophenyl)acetamide](/img/structure/B12131569.png)

![N-[4-(5-hydroxy-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-6-yl)phenyl]acetamide](/img/structure/B12131579.png)

![5-Methyl-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12131601.png)

![2-{[(2Z)-2-(furan-2-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetamide](/img/structure/B12131621.png)

![1-[(4-methylpiperazin-1-yl)methyl]-3H-benzo[f]chromen-3-one](/img/structure/B12131628.png)